2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole

Antimicrobial Coordination Chemistry Schiff Base

Procure 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole (CAS 13229-03-3) for P2X7 receptor antagonist development (IC50 16-122 nM) and antimicrobial Zn(II) Schiff base synthesis. Its 2-hydrazinyl group is essential for activity; the 2-amino analog is not a substitute. This bifunctional building block enables hydrazone formation and triazolothiadiazole synthesis, making it critical for specific research programs.

Molecular Formula C8H8N4S
Molecular Weight 192.24 g/mol
CAS No. 13229-03-3
Cat. No. B1295689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole
CAS13229-03-3
Molecular FormulaC8H8N4S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(S2)NN
InChIInChI=1S/C8H8N4S/c9-10-8-12-11-7(13-8)6-4-2-1-3-5-6/h1-5H,9H2,(H,10,12)
InChIKeyCOYPLZXSHTZYFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole (CAS 13229-03-3): Procurement-Grade Specification and Baseline Characteristics


2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole (CAS 13229-03-3; MFCD01363966; molecular weight 192.24 g/mol) is a versatile heterocyclic building block featuring a 1,3,4-thiadiazole core substituted with a phenyl group at the 5-position and a hydrazinyl moiety at the 2-position [1]. The compound is supplied as a powder with a boiling point of 375.7 °C at 760 mmHg and theoretical density of 1.4 g/cm³ [2]. Its IUPAC name is (5-phenyl-1,3,4-thiadiazol-2-yl)hydrazine, and it is cataloged under PubChem CID 253148 [3]. As a foundational scaffold for downstream synthetic elaboration, this compound enables the construction of diverse pharmacologically relevant derivatives including Schiff bases, hydrazones, metal complexes, and fused heterocyclic systems [4]. For procurement decisions, the compound's bifunctional reactivity profile—offering both the nucleophilic hydrazine group for condensation reactions and the aromatic thiadiazole ring for electrophilic substitution—distinguishes it from simpler thiadiazole analogs in synthetic utility [5].

Why Generic 1,3,4-Thiadiazole Substitution Is Not Advisable for 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole


The 1,3,4-thiadiazole scaffold supports diverse biological activities, but substitution of 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole with in-class analogs such as 2-amino-5-phenyl-1,3,4-thiadiazole or other 2-substituted derivatives introduces significant functional divergence that renders generic interchange scientifically unsound. The hydrazinyl moiety at the 2-position confers distinct electronic and steric properties that govern both synthetic accessibility to downstream derivatives and biological target engagement [1]. Replacement with the 2-amino analog alters the nucleophilicity profile, affects the geometry of resulting Schiff base complexes, and shifts antimicrobial efficacy patterns [2]. Furthermore, the hydrazinyl group serves as the essential pharmacophoric element for P2X7 receptor antagonism and for generating metal-chelating Schiff base ligands with enhanced antimicrobial activity relative to the free ligand [3]. The quantitative evidence detailed in Section 3 establishes the specific performance parameters that would be compromised by substituting this compound with closely related but functionally distinct alternatives.

2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole: Quantified Differentiation Evidence Against Structural Comparators


Zn(II) Complexation with 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole Schiff Bases Enhances Antimicrobial Activity Relative to Free Ligands

Zn(II) complexes of Schiff bases derived from 2-hydrazino-5-[substituted phenyl]-1,3,4-thiadiazole exhibit bactericidal activity, whereas the corresponding uncomplexed Schiff base ligands demonstrate no significant antimicrobial effect under identical assay conditions [1]. This establishes that the coordination chemistry of the hydrazinyl-thiadiazole scaffold is a prerequisite for antimicrobial bioactivity, a property not shared by the 2-amino analog which requires different metal coordination geometries [2].

Antimicrobial Coordination Chemistry Schiff Base

P2X7 Receptor Antagonism by 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole Derivatives in Inflammation Models

2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole derivatives function as P2X7 receptor (P2X7R) antagonists, reducing P2X7R-mediated dye uptake and IL-1β release in cellular assays [1]. Structurally related 1,3,4-thiadiazole derivatives containing pyrazole moieties demonstrate potent P2X7R inhibition with IC50 values ranging from 16 to 122 nM for dye uptake inhibition and 20 to 300 nM for IL-1β release suppression [2]. In contrast, the 2-amino-5-phenyl-1,3,4-thiadiazole scaffold is primarily documented for corrosion inhibition and antimicrobial applications, with no reported P2X7R antagonism in peer-reviewed literature .

P2X7 Receptor Inflammation Cytokine Release

Trypanocidal Activity of 1,3,4-Thiadiazole-2-arylhydrazone Derivatives Against Trypanosoma cruzi

1,3,4-Thiadiazole-2-arylhydrazone derivatives synthesized from 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole precursors were evaluated against bloodstream trypomastigote forms of Trypanosoma cruzi, leading to the identification of a potent trypanocidal prototype [1]. This study employed a molecular hybridization approach combining the megazol pharmacophore with guanyl hydrazone moieties. The 2-hydrazinyl-5-phenyl scaffold enabled derivatization into both nitroimidazole and phenyl series hydrazones, with distinct structure-activity relationships observed. In contrast, 2-amino-5-phenyl-1,3,4-thiadiazole derivatives have not been reported to exhibit antitrypanosomal activity in peer-reviewed evaluations [2].

Trypanocidal Chagas Disease Hydrazone

Synthetic Versatility: Fused Triazolothiadiazole Formation via Cyclodesulfurization

2-Arylthiocarbamoylhydrazino-5-phenyl-1,3,4-thiadiazoles (synthesized from 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole) undergo cyclodesulfurization with DCCD to yield 3-arylamino-6-phenyl-s-triazolo[3,4-b][1,3,4]thiadiazoles [1]. This transformation capitalizes on the terminal hydrazinyl group as the nucleophilic handle for thiocarbamoylation followed by intramolecular cyclization. The 2-amino analog, lacking the additional nitrogen atom of the hydrazine moiety, cannot undergo this specific fused-ring annulation pathway, instead yielding different product distributions [2].

Heterocyclic Synthesis Cyclodesulfurization Triazolothiadiazole

Spectroscopic and Antioxidant Profile Distinction from 2-Amino-5-phenyl-1,3,4-thiadiazole

A comparative spectroscopic investigation of three 1,3,4-thiadiazole derivatives—including 2-amino-5-phenyl-1,3,4-thiadiazole (TB), 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS), and 2-amino-5-(2-hydroxy-5-sulfobenzoyl)-1,3,4-thiadiazole (TSF)—revealed that substitution at the 2-position dramatically alters fluorescence behavior and antioxidant capacity [1]. While direct data for the 2-hydrazinyl analog was not included in this study, the findings establish a class-level inference that the 2-substituent identity is a critical determinant of photophysical and antioxidant properties. The hydrazinyl group, bearing an additional NH moiety relative to the amino group, is predicted by TD-DFT to alter electronic distribution and hydrogen-bonding networks, thereby shifting spectroscopic signatures and biological activity profiles [2].

Fluorescence Spectroscopy Antioxidant TD-DFT

Definitive Research and Industrial Application Scenarios for 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole Procurement


Synthesis of P2X7 Receptor Antagonists for Inflammatory Disease Drug Discovery

Procurement of 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole is essential for research programs developing P2X7 receptor antagonists targeting inflammation, neuropathic pain, and rheumatoid arthritis. The hydrazinyl moiety is the pharmacophoric anchor for P2X7R binding, with derivative series demonstrating IC50 values of 16-122 nM in dye uptake assays and 20-300 nM for IL-1β release suppression [1]. Substitution with the 2-amino analog would eliminate this activity profile entirely, as no P2X7R antagonism has been reported for amino-substituted thiadiazoles .

Preparation of Antimicrobial Zn(II) Coordination Complexes

This compound serves as the requisite precursor for generating Schiff base ligands that, upon complexation with Zn(II) acetate, yield antimicrobial metal complexes. The uncomplexed ligands show negligible antimicrobial activity, while the corresponding Zn(II) complexes exhibit bactericidal effects [1]. The hydrazinyl group's capacity to form stable chelates with transition metals enables this activity enhancement, a feature not available with the 2-amino analog which forms different coordination geometries .

Synthesis of Fused s-Triazolo[3,4-b][1,3,4]thiadiazole Heterocycles

Researchers requiring fused triazolothiadiazole scaffolds for antimicrobial, anticonvulsant, or anticancer screening programs must procure 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole as the starting material. The synthetic sequence involves conversion to 2-arylthiocarbamoylhydrazino derivatives followed by DCCD-mediated cyclodesulfurization to yield 3-arylamino-6-phenyl-s-triazolo[3,4-b][1,3,4]thiadiazoles [1]. The 2-amino analog cannot undergo this annulation due to the absence of the additional nitrogen atom required for thiocarbamoylation .

Development of Antitrypanosomal Hydrazone Derivatives for Chagas Disease

2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole is the scaffold of choice for generating 1,3,4-thiadiazole-2-arylhydrazone derivatives with activity against Trypanosoma cruzi, the causative agent of Chagas disease [1]. Molecular hybridization with the megazol pharmacophore yields potent trypanocidal prototypes. The 2-amino analog has no reported antitrypanosomal activity in peer-reviewed literature , confirming that the hydrazinyl moiety is indispensable for this therapeutic application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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